

# Assessing the Endocrine Disrupting Potential of Diisooctyl Adipate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the endocrine-disrupting potential of **diisooctyl adipate** (DIOA), a non-phthalate plasticizer. Due to the limited publicly available data on DIOA, this guide leverages experimental data from its close structural analog, di(2-ethylhexyl) adipate (DEHA), and another alternative plasticizer, acetyl tributyl citrate (ATBC). For a comprehensive comparison, data for the well-characterized endocrine disruptor, di(2-ethylhexyl) phthalate (DEHP), is included as a positive control. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

# Comparative Analysis of Endocrine-Disrupting Potential

The endocrine-disrupting potential of these compounds is evaluated across several key in vitro and in vivo assays that assess interactions with the estrogenic, androgenic, and thyroid hormonal systems, as well as effects on steroidogenesis.

### **In Vitro Assay Data**

In vitro assays provide a targeted assessment of a chemical's ability to interact with specific components of the endocrine system at the molecular and cellular level.

Table 1: Comparison of In Vitro Endocrine Disruption Potential



| Assay Type                         | Test<br>Substance                           | Endpoint                         | Result              | Concentrati<br>on                | Citation |
|------------------------------------|---------------------------------------------|----------------------------------|---------------------|----------------------------------|----------|
| Estrogen Receptor (ER) Bioactivity |                                             |                                  |                     |                                  |          |
| ER<br>Transactivatio<br>n          | Diisooctyl<br>adipate<br>(DIOA)             | Estrogenic<br>Activity           | Negative            | Not specified                    | [1]      |
| E-Screen                           | Di(2-<br>ethylhexyl)<br>adipate<br>(DEHA)   | Cell<br>Proliferation<br>(MCF-7) | No<br>proliferation | Up to 200<br>mg/kg/day           | [2]      |
| ER<br>Transactivatio<br>n          | Acetyl<br>Tributyl<br>Citrate<br>(ATBC)     | Anti-<br>estrogenic<br>Activity  | Positive            | Not specified                    | [3]      |
| ER<br>Transactivatio<br>n          | Di(2-<br>ethylhexyl)<br>phthalate<br>(DEHP) | Estrogenic<br>Activity           | Weak agonist        | Not specified                    | [4]      |
| Androgen Receptor (AR) Bioactivity |                                             |                                  |                     |                                  |          |
| AR<br>Transactivatio<br>n          | Acetyl Tributyl Citrate (ATBC)              | Anti-<br>androgenic<br>Activity  | Positive            | Not specified                    | [3]      |
| AR<br>Transactivatio<br>n          | Di(2-<br>ethylhexyl)<br>phthalate<br>(DEHP) | Anti-<br>androgenic<br>Activity  | Positive            | IC50 > 1 x<br>10 <sup>-4</sup> M | [5]      |



| Steroidogene<br>sis                                       |                                             |                                             |                                               |                   |     |
|-----------------------------------------------------------|---------------------------------------------|---------------------------------------------|-----------------------------------------------|-------------------|-----|
| H295R Assay                                               | Di(2-<br>ethylhexyl)<br>adipate<br>(DEHA)   | thylhexyl) Estradiol (E2) dipate Production |                                               | 0.25-25 μΜ        | [6] |
| Testosterone<br>(T)<br>Production                         | Decreased                                   | 0.25-25 μΜ                                  | [6]                                           |                   |     |
| H295R Assay                                               | Acetyl<br>Tributyl<br>Citrate<br>(ATBC)     | Steroidogene<br>sis                         | No disruption Not specified                   |                   | [3] |
| H295R Assay                                               | Di(2-<br>ethylhexyl)<br>phthalate<br>(DEHP) | Testosterone<br>(T)<br>Production           | Significantly inhibited                       | Not specified     | [7] |
| Estradiol (E2) Production                                 | Decreased                                   | Not specified                               | [8]                                           |                   |     |
| Progesterone<br>Production                                | Decreased                                   | Decreased Not specified [8]                 |                                               | _                 |     |
| Thyroid<br>Activity                                       |                                             |                                             |                                               |                   |     |
| Thyroid Hormone Receptor (TR) Binding (in silico)         | Di(2-<br>ethylhexyl)<br>adipate<br>(DEHA)   | Potential<br>Thyroid<br>Disruptor           | Positive                                      | Not<br>applicable | [9] |
| Thyroid-<br>related gene<br>expression<br>(in vivo, fish) | Acetyl<br>Tributyl<br>Citrate<br>(ATBC)     | Thyroid<br>Disruption                       | Positive<br>(inhibited<br>gene<br>expression) | Not specified     | [2] |



## In Vivo Assay Data

In vivo assays provide a more holistic view of a chemical's potential to disrupt the endocrine system within a whole organism, accounting for metabolic processes and complex biological interactions.

Table 2: Comparison of In Vivo Endocrine Disruption Potential



| Assay<br>Type                                  | Test<br>Substanc<br>e          | Species                       | Endpoint                               | Result                             | Dose     | Citation |
|------------------------------------------------|--------------------------------|-------------------------------|----------------------------------------|------------------------------------|----------|----------|
| Uterotrophi<br>c Assay                         |                                |                               |                                        |                                    |          |          |
| Di(2-<br>ethylhexyl)<br>adipate<br>(DEHA)      | Rat                            | Uterine<br>weight             | No<br>significant<br>change            | Up to 1000<br>mg/kg/day            | [14]     |          |
| Acetyl<br>Tributyl<br>Citrate<br>(ATBC)        | Mouse                          | Reproducti<br>ve toxicity     | Adverse effects on female reproduction | 5 and 10<br>mg/kg/day              | [15]     |          |
| Di(2-<br>ethylhexyl)<br>phthalate<br>(DEHP)    | Mouse                          | Uterine<br>weight             | Increased                              | 133 μg/L<br>(in drinking<br>water) | [16]     |          |
| Hershberg<br>er Assay                          |                                |                               |                                        |                                    |          |          |
| Di(2-<br>ethylhexyl)<br>phthalate<br>(DEHP)    | Rat                            | Ventral<br>prostate<br>weight | Significantl<br>y<br>decreased         | ≥20<br>mg/kg/day                   | [17][18] |          |
| Seminal<br>vesicle<br>weight                   | Significantl<br>y<br>decreased | ≥100<br>mg/kg/day             | [17][18]                               |                                    |          | _        |
| Reproducti<br>ve/Develop<br>mental<br>Toxicity | _                              |                               |                                        |                                    |          |          |



| Prenatal<br>Exposure                          | Diisooctyl phthalate (DIOP) (analog of DIOA) | Rat                   | Fetal<br>testicular<br>testosteron<br>e | Reduced | ≥0.1<br>g/kg/day | [19] |
|-----------------------------------------------|----------------------------------------------|-----------------------|-----------------------------------------|---------|------------------|------|
| Male<br>reproductiv<br>e<br>abnormaliti<br>es | Observed                                     | 0.5 and 1<br>g/kg/day | [19]                                    |         |                  |      |

# **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms of endocrine disruption and the methodologies used for assessment, the following diagrams are provided.





Click to download full resolution via product page

Caption: Estrogen Receptor (ER) Signaling Pathway.



Click to download full resolution via product page

Caption: Androgen Receptor (AR) Signaling Pathway.





Click to download full resolution via product page

Caption: Thyroid Hormone Receptor (TR) Signaling Pathway.





Click to download full resolution via product page

Caption: OECD 440 Uterotrophic Bioassay Workflow.





Click to download full resolution via product page

Caption: OECD 441 Hershberger Bioassay Workflow.





Click to download full resolution via product page

Caption: OECD 456 H295R Steroidogenesis Assay Workflow.

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below.

### **OECD 440: Uterotrophic Bioassay in Rodents**



This assay is a short-term in vivo screening test for the estrogenic properties of a chemical.

- Objective: To assess the potential of a substance to elicit estrogenic activity by measuring the increase in uterine weight in female rodents.
- Animal Model: Immature female rats or ovariectomized adult female rats or mice.
- Dose Groups: At least three dose levels of the test substance are used, along with a vehicle control group and a positive control group (e.g., ethinyl estradiol). Each group should consist of at least 6 animals.[20]
- Administration: The test substance is typically administered daily for three consecutive days via oral gavage or subcutaneous injection.[20]
- Necropsy: Approximately 24 hours after the last dose, the animals are euthanized.
- Uterine Weight Measurement: The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterus may also be blotted to obtain a blotted weight.[20]
- Endpoint: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.[20]

### **OECD 441: Hershberger Bioassay in Rats**

This in vivo screening assay is used to identify substances with androgenic or anti-androgenic activity.

- Objective: To assess the potential of a substance to act as an androgen agonist or antagonist by measuring weight changes in androgen-dependent tissues in castrated male rats.
- Animal Model: Peripubertal, castrated male rats.
- Dose Groups: For androgenicity testing, at least two dose levels of the test substance are
  used. For anti-androgenicity testing, at least three dose levels are used, co-administered
  with a reference androgen agonist like testosterone propionate. A vehicle control and a
  positive control are also included. Each group should have a minimum of 6 animals.[2]



- Administration: The test substance is administered daily for 10 consecutive days by oral gavage or subcutaneous injection.[2]
- Necropsy: Approximately 24 hours after the last administration, the animals are necropsied.
- Tissue Weight Measurement: Five androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles (including coagulating glands and fluid), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[2]
- Endpoint: A statistically significant increase in the weights of at least two of the five tissues
  indicates androgenic activity. A statistically significant decrease in the weights of at least two
  of the five tissues in the presence of an androgen agonist indicates anti-androgenic activity.
   [2]

### **OECD 456: H295R Steroidogenesis Assay**

This in vitro assay is used to screen for chemicals that affect the production of steroid hormones.

- Objective: To assess the potential of a substance to inhibit or induce the synthesis of testosterone and estradiol.
- Test System: The human adrenocortical carcinoma cell line H295R, which expresses all the key enzymes for steroidogenesis.
- Procedure:
  - H295R cells are cultured in multi-well plates.[7]
  - Cells are exposed to at least seven concentrations of the test chemical for 48 hours.
  - The cell culture medium is collected, and the concentrations of testosterone and 17βestradiol are measured using methods like ELISA or LC-MS/MS.[7]
  - Cell viability is assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.[7]



 Endpoint: A statistically significant increase or decrease in the production of testosterone or estradiol compared to the solvent control indicates an effect on steroidogenesis. Data are often reported as the lowest observed effect concentration (LOEC).[7]

# OECD 455: Estrogen Receptor (ER) Transactivation Assay

This in vitro assay determines if a chemical can bind to and activate the estrogen receptor.

- Objective: To assess the potential of a substance to act as an estrogen receptor agonist.
- Test System: A mammalian cell line (e.g., HeLa-9903) that has been stably transfected with a human estrogen receptor alpha (ERα) and a reporter gene (e.g., luciferase) linked to an estrogen response element (ERE).[13][21]
- Procedure:
  - The cells are exposed to a range of non-cytotoxic concentrations of the test chemical.
  - If the chemical binds to and activates the ER, the receptor-ligand complex binds to the ERE, leading to the expression of the reporter gene.
  - The activity of the reporter gene product (e.g., luciferase) is measured.[13]
- Endpoint: A response that is equal to or greater than 10% of the response of the positive control (17β-estradiol) is considered a positive result for estrogenic activity.[21]

# OECD 458: Androgen Receptor (AR) Transactivation Assay

This in vitro assay determines if a chemical can bind to and activate or inhibit the androgen receptor.

 Objective: To assess the potential of a substance to act as an androgen receptor agonist or antagonist.



 Test System: A mammalian cell line (e.g., AR-EcoScreen™) that has been stably transfected with a human androgen receptor (AR) and a reporter gene (e.g., luciferase) linked to an androgen response element (ARE).[3][22]

#### Procedure:

- Agonist Mode: Cells are exposed to a range of concentrations of the test chemical.
- Antagonist Mode: Cells are co-exposed to the test chemical and a fixed concentration of a reference androgen.
- Activation or inhibition of the AR leads to a change in the expression of the reporter gene,
   which is then measured.[22]
- Endpoint: A significant induction of the reporter gene indicates agonistic activity, while a significant inhibition of the androgen-induced reporter gene activity indicates antagonistic activity.

### **In Vitro Thyroid Hormone Disruption Assays**

A variety of in vitro assays are available to assess different aspects of thyroid hormone system disruption.

- Sodium-Iodide Symporter (NIS) Assay:
  - Objective: To identify chemicals that inhibit the uptake of iodide into thyroid cells, a critical first step in thyroid hormone synthesis.
  - Test System: Rat thyroid follicular cell line (FRTL-5) or other cells expressing NIS.[14][23]
  - Procedure: Cells are incubated with the test substance and a non-radioactive iodide solution. The amount of iodide taken up by the cells is measured spectrophotometrically. [14][23]
  - Endpoint: A reduction in iodide uptake compared to controls indicates inhibition of the sodium-iodide symporter.[14]
- Thyroperoxidase (TPO) Inhibition Assay:



- Objective: To identify chemicals that inhibit the activity of thyroperoxidase, a key enzyme in the synthesis of thyroid hormones.
- Test System: Microsomes from thyroid tissue (e.g., human, rat, pig) or recombinant human
   TPO.
- Procedure: The assay measures the ability of a test substance to inhibit the TPO-catalyzed oxidation of a substrate (e.g., guaiacol or Amplex UltraRed).[17][24] The change in absorbance or fluorescence is measured.[17][24]
- Endpoint: A decrease in the rate of substrate oxidation indicates TPO inhibition.[24]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. epa.gov [epa.gov]
- 2. News Researchers in Malaysia state that ATBC may cause thyroid di [gpcgateway.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Assay of Thyroid Hormone and Related Substances Endotext NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Acetyl Tributyl Citrate, the Most Widely Used Phthalate Substitute Plasticizer, Induces Cytochrome P450 3A through Ster... [ouci.dntb.gov.ua]
- 6. Diisooctyl Adipate | C22H42O4 | CID 61022 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Intrauterine exposure to di(2-ethylhexyl) phthalate (DEHP) disrupts the function of the hypothalamus-pituitary-thyroid axis of the F1 rats during adult life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. Insights into the Endocrine Disrupting Activity of Emerging Non-Phthalate Alternate Plasticizers against Thyroid Hormone Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 10. Association Between Diethylhexyl Phthalate Exposure and Thyroid Function: A Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Network toxicological insights into DEHP exposure and thyroid cancer development and progression PMC [pmc.ncbi.nlm.nih.gov]
- 13. Association of diethylhexyl phthalate exposure with serum thyroid hormone levels: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. Effects of oral exposure to the phthalate substitute acetyl tributyl citrate on female reproduction in mice PMC [pmc.ncbi.nlm.nih.gov]
- 16. Concept Life Sciences | Assay Card | Sodium/Iodide symporter (NIS) assay [conceptlifesciences.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. Adverse effects of diisooctyl phthalate on the male rat reproductive development following prenatal exposure PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. A nonradioactive iodide uptake assay for sodium iodide symporter function PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction [mdpi.com]
- To cite this document: BenchChem. [Assessing the Endocrine Disrupting Potential of Diisooctyl Adipate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073825#assessing-the-endocrine-disrupting-potential-of-diisooctyl-adipate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com